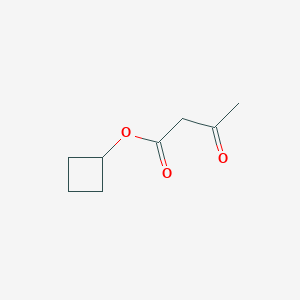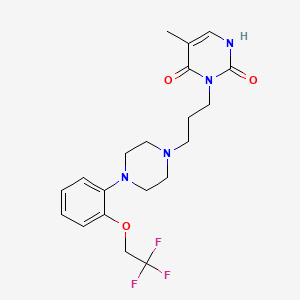![molecular formula C9H10N2O B8567062 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that incorporates both imidazole and pyridine rings, making it a versatile framework for drug development and other scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-5-ethanol typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine-5-ethanol may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and aim to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxylic acid.
Reduction: Reduction reactions can convert it to imidazo[1,2-a]pyridine-5-methanol.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
2-(Imidazo[1,2-a]pyridin-5-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Imidazo[1,2-a]pyridine derivatives are explored as potential therapeutic agents for treating various diseases, such as insomnia, anxiety, and cancer.
Industry: It is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyridine-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine are known to act on the central nervous system by modulating the activity of neurotransmitter receptors. Others may inhibit specific enzymes or proteins involved in disease pathways, such as kinases in cancer cells .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,5-a]pyridine: Used in the synthesis of agrochemicals and pharmaceuticals.
Imidazo[1,2-a]pyrazine: Exhibits a wide range of pharmacological activities
Uniqueness: 2-(Imidazo[1,2-a]pyridin-5-yl)ethanol stands out due to its specific structural features and the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for developing new drugs and materials with unique properties .
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
2-imidazo[1,2-a]pyridin-5-ylethanol |
InChI |
InChI=1S/C9H10N2O/c12-7-4-8-2-1-3-9-10-5-6-11(8)9/h1-3,5-6,12H,4,7H2 |
Clé InChI |
FRBXLEMUWUFWIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN2C(=C1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)

![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)

![1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine](/img/structure/B8567006.png)
![3-{[3-(Trifluoromethyl)phenyl]amino}but-2-enenitrile](/img/structure/B8567009.png)






![ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate](/img/structure/B8567076.png)

